(3-氨基-4-氟苯基)甲醇

货号 B1282870

CAS 编号:

227609-86-1

分子量: 141.14 g/mol

InChI 键: REROQYYZGYOCBU-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

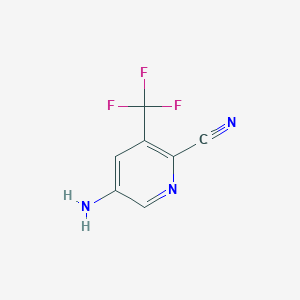

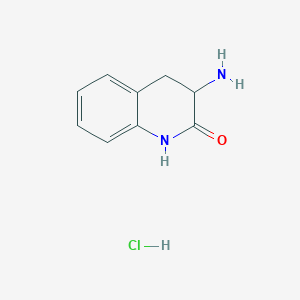

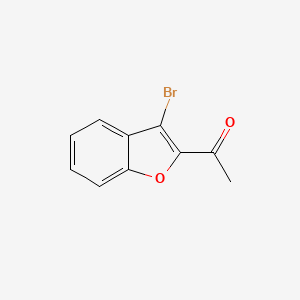

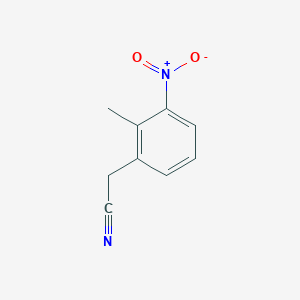

“(3-Amino-4-fluorophenyl)methanol” is a chemical compound with the molecular formula C7H8FNO . It is a derivative of phenylmethanol, which is characterized by the presence of an amino group (-NH2) and a fluorine atom on the phenyl ring .

Molecular Structure Analysis

The molecular structure of “(3-Amino-4-fluorophenyl)methanol” consists of a phenyl ring substituted with an amino group and a fluorine atom . The presence of these functional groups can significantly influence the compound’s reactivity and physical properties .Physical And Chemical Properties Analysis

“(3-Amino-4-fluorophenyl)methanol” has a molecular weight of 141.15 g/mol . It is recommended to be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . The compound is available in either liquid or solid form .科学研究应用

合成与催化

- 钯催化的C-H卤代反应:通过钯催化的C-H卤代反应合成了(3-氨基-4-氟苯基)甲醇,相比传统方法,该方法具有更温和的反应条件、更高的产率和更好的选择性的优势(Sun, Sun, & Rao, 2014)。

- 用于Huisgen 1,3-双极环加成的催化剂:该化合物被用作Huisgen 1,3-双极环加成的高活性催化剂系统,证明在水中或无溶剂条件下具有良好效果(Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009)。

光谱学和光物理学研究

- 荧光逻辑门:基于4-氨基-N-芳基-1,8-萘酰亚胺荧光团的化合物,包括(3-氨基-4-氟苯基)甲醇的衍生物,被用作荧光逻辑门,展示了它们在探测细胞膜和蛋白质界面中的潜力(Gauci & Magri, 2022)。

- 离子和非离子状态下的双荧光:该化合物在离子和非离子状态下显示双荧光,表明其在分子构象变化的快速分析中的应用(Matwijczuk et al., 2015)。

理论研究

- 密度泛函理论(DFT)研究:使用DFT进行了关于相关化合物的理论研究,包括(RS)-(4-氟苯基)(吡啶-2基)甲醇,以了解分子活性位点(Trivedi, 2017)。

材料科学和化学

- 燃料电池中的质子交换膜:从类似化合物4-氟苯甲酮衍生的磺化侧链嫁接单元被用于制备用作燃料电池中质子交换膜的梳状磺化聚芳醚砜共聚物(Kim, Robertson, & Guiver, 2008)。

生物化学和药物化学

- 抗肿瘤活性:合成的衍生物,如3-氨基-4-吗啉基-1H-吲唑-1-基(3-氟苯基)甲酮,对各种癌细胞系表现出显著的抗肿瘤活性(Tang & Fu, 2018)。

安全和危害

属性

IUPAC Name |

(3-amino-4-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REROQYYZGYOCBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10543913 | |

| Record name | (3-Amino-4-fluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Amino-4-fluorophenyl)methanol | |

CAS RN |

227609-86-1 | |

| Record name | 3-Amino-4-fluorobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=227609-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Amino-4-fluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

4-Fluoro-3-nitrobenzyl alcohol (3.17 g, 18.5 mmol) was suspended in EtOH, and a slurry of palladium on carbon (10 wt %, 317 mg) in EtOH was added. The flask was sealed with a septum, evacuated, and a H2 filled balloon was introduced via syringe and the reaction was stirred at RT overnight. The reaction mixture was then filtered through a pad of Celite, washed with EtOH and the filtrates concentrated in vacuo to afford a oil which upon scratching crystallised to give the title compound (2.56 g, 98%). 1H NMR (300 MHz, CDCl3): 4.57 (2H, s), 6.63-6.71 (1H, m), 6.77-6.84 (1H, m), 6.90-7.00 (1H, dd, J=8.2, 11.0 Hz). No OH or NH signals observed.

Synthesis routes and methods II

Procedure details

3-Amino-4-fluorobenzoic acid (15 g, 97 mmol) in tetrahydrofuran at 0° C. was treated with 1.0M borane-tetrahydrofuran complex (50 mL), stirred overnight at room temperature, treated with an additional 130 mL of 1.0M borane-tetrahydrofuran complex, stirred 10 hours, quenched by the addition of methanol, stirred 3 hours at room temperature, concentrated and partitioned between aqueous sodium bicarbonate/methylene chloride. The methylene chloride layer was separated, dried (sodium sulfate), filtered, and concentrated. The residue was purified by flash chromatography over silica gel (ethyl acetate/hexane 1:1) to provide 7.0 g of the title compound.

Name

Synthesis routes and methods III

Procedure details

Name

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Bromo-1-[4-(4-chlorophenyl)phenyl]ethanone](/img/structure/B1282821.png)